5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 921182-17-4
VCID: VC11911580
InChI: InChI=1S/C15H13N3O3/c19-15(17-8-5-11-3-6-16-7-4-11)12-10-14(21-18-12)13-2-1-9-20-13/h1-4,6-7,9-10H,5,8H2,(H,17,19)
SMILES: C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=NC=C3
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol

5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide

CAS No.: 921182-17-4

VCID: VC11911580

Molecular Formula: C15H13N3O3

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide - 921182-17-4

Description

5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a heterocyclic compound that incorporates multiple functional groups, including a furan ring, a pyridine moiety, and an oxazole core. These structural features make it a promising candidate for applications in medicinal chemistry due to its potential biological activity. The compound's molecular framework suggests possible interactions with biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions.

Synthesis Pathways

The synthesis of 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide generally involves multi-step reactions starting from commercially available precursors:

  • Formation of the Oxazole Ring: Oxazole derivatives are often synthesized through cyclization reactions involving α-ketoamides or similar precursors.

  • Incorporation of the Furan Moiety: The furan ring is introduced via electrophilic substitution or coupling reactions.

  • Attachment of the Pyridine Group: The pyridine moiety is typically added through alkylation or amidation reactions.

  • Final Amidation Step: The carboxamide group is introduced using reagents like carbodiimides or acyl chlorides.

The synthesis requires careful optimization of reaction conditions to ensure high yields and purity.

Biological Activity

Compounds with similar structural motifs (heterocyclic cores with furan and pyridine substituents) have demonstrated a wide range of biological activities:

  • Antimicrobial Properties: Heterocyclic compounds containing oxazole and furan rings are known for their antimicrobial effects against bacteria and fungi.

  • Anti-inflammatory Potential: The aromatic groups may interact with enzymes involved in inflammatory pathways.

  • Cytotoxicity: Some derivatives exhibit cytotoxic activity against cancer cell lines due to their ability to interfere with DNA replication or repair mechanisms.

While no specific biological data on this compound was found in the provided sources, its structural similarity to other bioactive molecules suggests potential pharmacological applications.

Analytical Characterization

The compound can be characterized using various spectroscopic and analytical techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Confirming the molecular structure and identifying functional groups
Mass Spectrometry (MS)Determining molecular weight and confirming structural fragments
Infrared Spectroscopy (IR)Identifying characteristic functional group vibrations
Elemental AnalysisVerifying the elemental composition

Potential Applications

Based on its chemical structure, 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide may have applications in:

  • Drug Discovery: As a lead compound for developing antimicrobial or anti-inflammatory agents.

  • Material Science: Its heterocyclic structure could be explored for use in organic electronics or sensors.

  • Chemical Biology: As a probe for studying enzyme-ligand interactions due to its diverse functional groups.

Research Gaps and Future Directions

While the compound shows promise based on its structure, further research is needed:

  • Biological Evaluation: Testing against bacterial, fungal, or cancer cell lines to confirm activity.

  • Toxicity Studies: Evaluating safety profiles in vitro and in vivo.

  • Structure–Activity Relationship (SAR): Modifying substituents on the furan or pyridine rings to optimize activity.

Future studies should focus on synthesizing derivatives and conducting comprehensive biological assays.

This article provides an overview of the compound's chemical characteristics, synthetic routes, potential applications, and research opportunities based on its structural features and related compounds' known activities.

CAS No. 921182-17-4
Product Name 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
Molecular Formula C15H13N3O3
Molecular Weight 283.28 g/mol
IUPAC Name 5-(furan-2-yl)-N-(2-pyridin-4-ylethyl)-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C15H13N3O3/c19-15(17-8-5-11-3-6-16-7-4-11)12-10-14(21-18-12)13-2-1-9-20-13/h1-4,6-7,9-10H,5,8H2,(H,17,19)
Standard InChIKey FAPQCOBNQSYFIT-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=NC=C3
Canonical SMILES C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=NC=C3
PubChem Compound 24720451
Last Modified Nov 23 2023

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